Evidence Dimension 1: Automated Synthesis Coupling Time Optimization — 2′-O-Methyl vs. 2′-Deoxy vs. 2′-TBDMS RNA Monomers
The coupling time required for 2′-O-methyl phosphoramidites, including MMT-2′-O-methyl adenosine (N-Bz) CED, is longer than that required for standard 2′-deoxy DNA monomers but significantly shorter than that for 2′-O-TBDMS-protected RNA monomers. Optimized protocols for automated synthesis specify a 6-minute coupling step for 2′-O-methyl-phosphoramidites (0.05 M in CH3CN), compared to a 3-minute coupling step for deoxy-phosphoramidites and a 10-minute coupling step for 2′-O-TBDMS-protected phosphoramidites, using 5-ethylthio-1H-tetrazole (0.25 M in CH3CN) as the activator . This 6-minute coupling time is a standard recommendation for achieving high coupling efficiencies with 2′-O-methyl monomers.
| Evidence Dimension | Coupling time in automated solid-phase synthesis |
|---|---|
| Target Compound Data | 6 minutes (2′-O-methyl phosphoramidites, 0.05 M in CH3CN) |
| Comparator Or Baseline | 3 minutes (2′-deoxy phosphoramidites, 0.05 M in CH3CN); 10 minutes (2′-O-TBDMS phosphoramidites, 0.1 M in CH3CN) |
| Quantified Difference | 2′-O-methyl requires 3 minutes longer than 2′-deoxy; 2′-O-methyl requires 4 minutes shorter than 2′-O-TBDMS RNA monomers |
| Conditions | ASM-800 synthesizer at 0.4 mmol scale; activator: 5-ethylthio-1H-tetrazole (0.25 M in CH3CN); detritylation: 3% dichloroacetic acid in CH2Cl2; oxidation: 0.02 M iodine in pyridine/water/THF |
Why This Matters
This directly impacts synthesis throughput: 2′-O-methyl monomers enable faster synthesis cycles than RNA (TBDMS) monomers while providing nuclease resistance, a critical factor for industrial-scale production and cost-per-base calculations.
